Tinolux BBS is a specialized compound developed by BASF, primarily utilized in the formulation of laundry detergents and cleaning agents. It is characterized as an anionic dark blue aqueous liquid with a pH of approximately 5.8. This compound functions as a fluorescent whitening agent, enhancing the appearance of fabrics by imparting a light blue or pastel shade when incorporated into detergent formulations at concentrations ranging from 0.01% to 0.09% (w/w) . The compound's ability to absorb ultraviolet light and re-emit it as visible blue light contributes to its effectiveness in making whites appear brighter and more vibrant.
While specific biological activities of Tinolux BBS are not extensively documented, its role as a bleaching agent suggests potential interactions with organic materials, including proteins and dyes commonly found in stains. The compound's efficacy in enhancing the brightness of fabrics implies that it may disrupt the molecular structure of chromophores in stains, leading to their degradation and removal during washing processes .
Tinolux BBS is synthesized through chemical processes that involve the derivatization of specific precursor compounds to achieve its unique properties. The synthesis typically involves:
Tinolux BBS finds extensive use in various applications, primarily within the home care sector:
Several compounds share similarities with Tinolux BBS in terms of function and application. Here are some notable ones:
Tinolux BBS stands out due to its specific formulation that allows for low concentration use while maintaining high efficacy in photobleaching, making it particularly advantageous for fabric care applications.
Tinolux BBS is a specialized aluminum phthalocyanine compound with the molecular formula C₃₂H₁₆AlClN₈O₁₂S₄ [15] [16]. The compound is chemically identified as chloroaluminum(III) phthalocyanine tetrasulfonic acid, representing a complex metallophthalocyanine structure with a central aluminum ion coordinated within the phthalocyanine macrocycle [8]. The molecular weight of Tinolux BBS is 895.2 grams per mole, making it a substantial macromolecular compound [16] [20].
The structural framework consists of four isoindole units linked by nitrogen atoms, forming the characteristic phthalocyanine ring system [13]. The aluminum center adopts a coordination geometry that includes a chloride ligand, while four sulfonic acid groups are positioned on the peripheral benzene rings [15] [16]. This tetrasulfonic acid substitution pattern provides the compound with enhanced water solubility compared to unsubstituted phthalocyanines .
The compound is also referenced in patent literature as tetrabenzotetraazaporphin, highlighting its complex polycyclic aromatic structure [8]. The International Union of Pure and Applied Chemistry name for this compound is 38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.1¹⁰,¹⁷.1²⁸,³⁵.0²,⁷.0⁸,³⁷.0¹¹,¹⁶.0²⁰,²⁵.0²⁶,³⁹.0²⁹,³⁴]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene-4,13,22,31-tetrasulfonic acid [16].
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₂H₁₆AlClN₈O₁₂S₄ | [15] [16] |
| Molecular Weight | 895.2 g/mol | [16] [20] |
| CAS Registry Number | 131595-16-9 | [4] [5] |
| Chemical Abstract Service Number | 100180-30-1 (related compound) | [15] [16] |
Tinolux BBS presents as a fine, dark-colored powder or granular solid under standard conditions [6]. The compound exhibits the characteristic deep blue to black coloration typical of metal phthalocyanine complexes, arising from the extensive conjugated π-electron system within the macrocyclic structure [34]. As an anionic dark blue aqueous liquid formulation, Tinolux BBS maintains a pH of approximately 5.8 .
The compound demonstrates high water solubility, a property directly attributed to the presence of four sulfonic acid functional groups on the phthalocyanine periphery [18]. This enhanced aqueous solubility distinguishes Tinolux BBS from many other phthalocyanine derivatives, which typically exhibit poor solubility in common solvents [34]. The solubility characteristics make it particularly suitable for aqueous formulation applications .
Physical examination reveals that Tinolux BBS does not exhibit a conventional melting point but rather undergoes thermal decomposition at elevated temperatures, consistent with the behavior of other phthalocyanine compounds [6] [34]. The calculated boiling point exceeds 679°C, determined using the Meissner method for estimation of thermodynamic properties [6].
| Physical Property | Value | Notes |
|---|---|---|
| Physical Form | Fine powder/granular solid | Commercial presentation |
| Color | Dark blue to black | Characteristic phthalocyanine coloration [34] |
| Aqueous pH | Approximately 5.8 | As liquid formulation |
| Water Solubility | Highly soluble | Due to sulfonic acid groups [18] |
| Melting Point | Does not melt | Decomposes before melting [6] [34] |
| Calculated Boiling Point | >679°C | Meissner method calculation [6] |
The chemical composition of Tinolux BBS centers on its phthalocyanine core structure with specific functional group modifications [15] [16]. The compound contains a central aluminum(III) ion coordinated within the macrocyclic phthalocyanine ligand, with an additional chloride ligand completing the coordination sphere [15] [16]. The tetrasulfonic acid substitution pattern involves four sulfonic acid groups (-SO₃H) attached to the benzene rings of the phthalocyanine framework [17] [18].
Elemental analysis reveals the compound contains 32 carbon atoms forming the aromatic backbone, 16 hydrogen atoms, one aluminum central metal ion, one chlorine atom as an axial ligand, 8 nitrogen atoms within the macrocyclic structure, 12 oxygen atoms primarily from the sulfonic acid groups, and 4 sulfur atoms [16]. The hydrogen bond donor count is 4, while the hydrogen bond acceptor count reaches 14, reflecting the polar nature of the sulfonic acid substituents [16].
The molecular structure exhibits 4 rotatable bonds, indicating some conformational flexibility despite the rigid phthalocyanine core [16]. The exact mass has been determined as 893.9274438 Da through high-resolution mass spectrometric analysis [16]. The compound maintains high purity levels, with commercial preparations typically exceeding 95% purity [15] [20].
| Compositional Element | Count | Contribution |
|---|---|---|
| Carbon | 32 | Aromatic framework [16] |
| Hydrogen | 16 | Peripheral substitution [16] |
| Aluminum | 1 | Central metal ion [16] |
| Chlorine | 1 | Axial ligand [16] |
| Nitrogen | 8 | Macrocyclic structure [16] |
| Oxygen | 12 | Sulfonic acid groups [16] |
| Sulfur | 4 | Sulfonic acid groups [16] |
Spectroscopic analysis of Tinolux BBS reveals characteristic absorption and emission properties consistent with aluminum phthalocyanine complexes [6] [8]. The compound exhibits strong absorption in the visible region, particularly between 665-680 nanometers, which corresponds to the Q-band transition typical of phthalocyanine compounds [6] [34]. This absorption band is responsible for the deep blue-green coloration observed in solutions and solid preparations [34].
Fluorescence spectroscopy demonstrates that Tinolux BBS functions as a far-red to infrared fluorophore, with emission wavelengths ranging from 670-720 nanometers [8]. The compound shows considerable fluorescence intensity when excited with appropriate wavelengths, making it suitable for applications requiring fluorescent properties [8]. The fluorescence emission characteristics are attributed to the aluminum phthalocyanine core structure and remain stable under various conditions [8].
Infrared spectroscopy provides definitive identification through characteristic phthalocyanine bands and sulfonic acid group vibrations [6] [22]. The technique allows for qualitative and quantitative analysis of the compound, with specific wavenumber ranges providing fingerprint identification [22] [23]. High-performance liquid chromatography coupled with ultraviolet-visible detection offers additional analytical capabilities for purity assessment and quantitative determination [22].
Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 895, corresponding to the calculated molecular weight [27]. Nuclear magnetic resonance spectroscopy, while challenging due to the paramagnetic nature of some metal centers in related compounds, provides structural confirmation when applicable [25] [27].
| Spectroscopic Method | Key Features | Applications |
|---|---|---|
| Ultraviolet-Visible | 665-680 nm absorption maximum [6] | Concentration determination [26] |
| Fluorescence | 670-720 nm emission range [8] | Qualitative identification [8] |
| Infrared | Characteristic phthalocyanine bands [6] | Structural confirmation [22] |
| Mass Spectrometry | Molecular ion at m/z 895 [27] | Molecular weight verification [27] |
| High-Performance Liquid Chromatography | Retention time identification [22] | Purity analysis [22] |
The phthalocyanine framework provides inherent chemical stability through its highly conjugated aromatic system and strong metal-ligand coordination [35] [37]. The aluminum center contributes to the overall stability while the chloride axial ligand remains coordinated under typical conditions [15] [16]. The sulfonic acid groups enhance aqueous stability and prevent aggregation that often occurs with unsubstituted phthalocyanines [34].
Chemical reactivity studies show that Tinolux BBS maintains stability in the presence of oxidizing agents commonly encountered in application environments [9]. The compound resists photodegradation and maintains its structural integrity under light exposure conditions [10]. Storage stability is enhanced when the compound is protected from direct light and maintained at room temperature [15] [18].
The compound shows compatibility with various chemical environments, including calcium salt solutions where many other dyes exhibit limited solubility [9]. This broad compatibility profile makes Tinolux BBS suitable for diverse application conditions where chemical stability is paramount [9] [35].
| Stability Parameter | Performance | Comparison |
|---|---|---|
| Thermal Stability | Superior resistance to degradation [9] | Better than Tinolux BMC [9] |
| Radical Stability | High resistance to radical degradation [9] | Enhanced compared to analogs [9] |
| Light Stability | Maintains integrity under exposure [10] | Photostable characteristics [10] |
| Chemical Compatibility | Compatible with diverse environments [9] | Broad application suitability [9] |
| Storage Stability | Stable at room temperature [15] | Long-term stability confirmed [15] |
Comparative studies with related aluminum phthalocyanine compounds demonstrate that the tetrasulfonic acid substitution pattern does not significantly compromise thermal stability [33] [36]. Research on metal phthalocyanines generally shows thermal decomposition temperatures ranging from 309-700°C, with Tinolux BBS falling at the higher end of this range [33] [38]. The aluminum coordination center contributes to enhanced thermal stability compared to some other metal phthalocyanine complexes [33] [37].
Thermogravimetric analysis of related phthalocyanine compounds indicates that structural modifications can influence thermal behavior [33] [35]. However, Tinolux BBS maintains exceptional thermal performance, showing minimal weight loss until reaching elevated decomposition temperatures [33]. The compound exhibits thermal behavior characteristic of highly stable aromatic macrocycles with strong metal-ligand interactions [35] [37].
Industrial applications requiring high-temperature stability benefit from the thermal characteristics of Tinolux BBS [9] [33]. The compound outperforms many conventional organic additives in thermal stress environments, maintaining functionality where other materials would degrade [9] [35]. Process conditions involving elevated temperatures do not compromise the chemical integrity of Tinolux BBS, ensuring consistent performance across demanding thermal environments [33] [37].
| Compound | Decomposition Temperature | Thermal Characteristics | Comparative Performance |
|---|---|---|---|
| Tinolux BBS | >679°C (calculated) [6] | Superior thermal stability [9] | Better than commercial analogs [9] |
| General Phthalocyanines | 309-700°C [33] | Variable stability [33] | Moderate to high stability [33] |
| Copper Phthalocyanine | >500°C (sublimation) [34] | High stability, sublimes [34] | Good thermal performance [34] |
| Metal Phthalocyanines | 309-700°C range [33] [38] | Generally high stability [37] | Varies by metal center [37] |
| Aluminum Phthalocyanine Derivatives | Variable [35] | Enhanced with proper substitution [35] | Structure-dependent [35] |
Tinolux BBS represents a specialized tetrabenzo-tetraazaporphyrine derivative, which belongs to the broader family of phthalocyanine compounds [2]. The synthetic pathways for Tinolux BBS follow established methodologies for phthalocyanine synthesis, involving the cyclotetramerization of appropriately substituted phthalonitrile precursors [3] [4].
The fundamental synthesis approach involves the reaction of substituted phthalonitriles with metal salts under controlled conditions. For tetrabenzo-tetraazaporphyrine compounds like Tinolux BBS, the synthesis typically begins with the preparation of substituted 1,2-dicyanobenzene derivatives [5]. The process involves reacting substituted 1,2-dicyanobenzene of specific formula configurations, where halogen substituents in the 3-position (alpha) to one of the cyanide groups are replaced by pyridine-oxygen groups to form intermediate compounds [5].
The cyclotetramerization reaction is conducted in the presence of appropriate metal salts, specifically aluminum or zinc compounds, at elevated temperatures in inert liquid media [3]. The reaction typically requires temperatures ranging from 180 to 190 degrees Celsius and reaction times of approximately 30 minutes to 3 hours under controlled atmospheric conditions [5] [3]. The metal incorporation occurs during this cyclotetramerization process, where the metal center becomes coordinated within the macrocyclic structure, facilitating the formation of the final tetrabenzo-tetraazaporphyrine framework [5].
For industrial-scale synthesis, the process utilizes solvothermal methods at temperatures around 190 degrees Celsius for approximately 3 hours [6]. The synthesis route involves multiple sequential steps, including the preparation of precursor compounds such as zinc tetra-nitrophthalocyanine, followed by reduction reactions using sodium sulfide to obtain zinc tetraamino phthalocyanine intermediates [6]. The final product formation involves reactions with appropriate anhydride compounds to yield the target phthalocyanine derivative [6].
The synthetic methodology also incorporates specific modification steps for introducing functional groups that enhance the water solubility and photobleaching properties of the final compound . These modifications typically involve sulfonation reactions that introduce anionic sulfonate groups, contributing to the characteristic dark blue aqueous liquid appearance of Tinolux BBS [2].
Industrial manufacturing of Tinolux BBS involves large-scale production facilities operated by chemical companies such as BASF and other specialty chemical manufacturers [7] [8]. The manufacturing process is designed to achieve consistent quality and purity standards required for commercial applications in laundry detergents and fabric care products [9].
The industrial production utilizes batch or continuous processing systems depending on the scale requirements and specific manufacturing facility capabilities [9]. The process begins with the preparation of high-purity starting materials, including substituted phthalonitriles and metal salt precursors, which undergo rigorous quality testing to ensure compliance with specifications [9].
Manufacturing facilities incorporate specialized reaction vessels capable of maintaining the elevated temperatures and controlled atmospheric conditions required for the cyclotetramerization reaction [9]. The reaction systems include proper ventilation and safety measures due to the use of organic solvents and high-temperature processing conditions [9]. Personal protective equipment requirements include respiratory protection, chemical-resistant gloves, and eye protection for personnel involved in handling operations [9].
The industrial process incorporates multiple purification steps following the initial synthesis reaction [3]. These purification procedures typically involve filtration, washing with appropriate solvents such as water and methanol, and potential Soxhlet extraction using glacial acetic acid until extracts become colorless [3]. The purification process ensures removal of unreacted starting materials, by-products, and solvent residues to achieve the required purity specifications [3].
Quality control measures are integrated throughout the manufacturing process, with sampling and testing conducted at critical control points [9]. The manufacturing facilities maintain documentation systems that track raw material specifications, process parameters, and final product testing results to ensure consistent product quality [9].
Production capacity varies among manufacturers, with some facilities capable of producing quantities measured in metric tons annually [10]. The manufacturing process is optimized for efficiency while maintaining strict quality standards, with typical production runs designed to minimize waste and maximize yield [10].
Quality control for Tinolux BBS encompasses comprehensive analytical testing procedures designed to ensure product consistency and performance characteristics [9] [11]. The quality control framework includes both raw material testing and finished product analysis using validated analytical methods [9].
Key analytical methods employed in quality control include infrared spectroscopy, ultraviolet-visible spectroscopy, high-performance liquid chromatography, and ion chromatography [9]. These analytical techniques provide comprehensive characterization of the chemical structure, purity, and performance-related properties of Tinolux BBS [9].
Ultraviolet-visible spectroscopy serves as a primary analytical tool for assessing the optical properties critical to the photobleaching functionality of Tinolux BBS [11]. The absorption maximum occurs in the range of 665-680 nanometers when measured in appropriate solvent systems [9]. This spectroscopic analysis provides quantitative assessment of the active component concentration and confirms the presence of the characteristic chromophore responsible for the photobleaching activity [11].
High-performance liquid chromatography analysis enables separation and quantification of the main component and potential impurities or degradation products [9]. Ion chromatography is employed specifically for analysis of ionic species, including sulfonate groups that contribute to the water solubility characteristics of the compound [9].
Physical property testing includes determination of pH values, which typically range around 5.8 for the aqueous liquid formulation [2]. Particle size analysis is conducted for solid formulations, with specifications typically requiring particle sizes in the range of 50-200 micrometers [9]. Density measurements are performed to ensure consistency with established specifications, with typical values around 570 kilograms per cubic meter at 20 degrees Celsius [9].
Chemical stability testing evaluates the performance of Tinolux BBS under various storage and application conditions [9]. This includes assessment of thermal stability, light stability, and compatibility with common detergent ingredients [11]. The stability testing protocols simulate real-world conditions to predict shelf life and performance characteristics [9].
| Quality Parameter | Test Method | Specification Range | Frequency |
|---|---|---|---|
| Active Content | UV-Visible Spectroscopy | 90-100% | Every batch |
| pH Value | pH Meter | 5.6-6.0 | Every batch |
| Particle Size | Laser Diffraction | 50-200 μm | Weekly |
| Moisture Content | Karl Fischer | <2.0% | Every batch |
| Metal Content | ICP-MS | Specification dependent | Monthly |
Structure-activity relationship studies for Tinolux BBS focus on understanding the correlation between molecular structure and photobleaching performance [5] [12]. These studies examine how specific structural features contribute to the singlet oxygen generation capability and overall bleaching effectiveness [5].
The tetrabenzo-tetraazaporphyrine core structure provides the fundamental chromophore responsible for light absorption and subsequent singlet oxygen generation [5] [12]. The extended conjugated system creates the characteristic absorption in the red region of the visible spectrum, typically around 665-680 nanometers, which is optimal for photobleaching applications [9] [5].
Metal center incorporation significantly influences the photophysical properties and singlet oxygen quantum yields [5] [12]. Aluminum and zinc centers are preferred due to their ability to efficiently generate singlet oxygen compared to other metal centers such as copper or nickel [5]. These metals facilitate intersystem crossing processes that lead to triplet state formation, which subsequently transfers energy to molecular oxygen to produce singlet oxygen species [5] [13].
The presence of sulfonated substituents enhances water solubility while maintaining the photobleaching activity [5]. Structure-activity studies demonstrate that the positioning and number of sulfonate groups affect both solubility characteristics and substantivity to cellulosic fibers [2]. The anionic nature of these groups facilitates interaction with fabric surfaces during washing processes [2].
Aggregation behavior studies reveal that the structural features of Tinolux BBS influence its tendency to form aggregates in aqueous solutions [5] [12]. Aggregation can reduce singlet oxygen generation efficiency, so structural modifications that minimize aggregation while maintaining photobleaching activity are considered optimal [5]. The alpha-position substitution pattern helps prevent excessive aggregation compared to unsubstituted phthalocyanine derivatives [5].
Comparative studies with related phthalocyanine compounds such as Tinolux BMC demonstrate differences in photobleaching performance, photostability, and tinting characteristics [5] [12]. These structure-activity relationships guide optimization of synthetic approaches to achieve desired performance characteristics for specific applications [5].
The relationship between molecular structure and thermal stability has been investigated, showing that certain structural modifications enhance resistance to radical degradation during high-temperature processing conditions [5]. This thermal stability is particularly important for applications in detergent manufacturing where elevated temperatures are encountered [5].
Metal center incorporation in Tinolux BBS synthesis involves specific methodologies designed to achieve efficient insertion of aluminum or zinc atoms into the tetrabenzo-tetraazaporphyrine macrocycle [5] [3]. The metal incorporation process is critical for achieving the desired photophysical properties and singlet oxygen generation capabilities [5].
The direct metal insertion approach involves conducting the cyclotetramerization reaction in the presence of appropriate metal salts [3]. For zinc incorporation, zinc chloride is typically employed at specific stoichiometric ratios, commonly around 0.30 equivalents relative to the phthalonitrile precursor [3]. The reaction mixture includes additional components such as urea and catalytic amounts of ammonium molybdate to facilitate the cyclization process [3].
Template synthesis methods utilize the metal center as a coordinating template around which the macrocyclic structure assembles [3] [4]. This approach often provides better control over the reaction outcome and can result in higher yields compared to metal-free cyclization followed by subsequent metallation [3]. The template effect of the metal center influences the orientation and positioning of the reacting phthalonitrile units during the cyclotetramerization process [4].
Reaction conditions for metal center incorporation typically require elevated temperatures in the range of 180-190 degrees Celsius [3]. The reaction is conducted under inert atmosphere conditions to prevent oxidation of sensitive intermediates [3]. Appropriate solvents or solvent-free conditions may be employed depending on the specific metal salt and desired reaction outcomes [3].
For aluminum incorporation, aluminum chloride or other aluminum salts serve as metal sources [5]. The aluminum center can undergo additional substitution reactions post-synthesis, where the aluminum may be further substituted with alkyl, aryl, alkoxy, hydroxy, or halogen groups to modify the properties of the final compound [5].
Quality control during metal incorporation involves monitoring the completeness of metallation and ensuring proper stoichiometry [3]. Analytical techniques such as mass spectrometry and elemental analysis confirm successful metal insertion and verify the absence of metal-free phthalocyanine impurities [3].
The metal incorporation process also influences the subsequent purification requirements [3]. Metal-containing phthalocyanines may require different purification approaches compared to metal-free analogs, with considerations for solubility differences and stability under various purification conditions [3].
Optimization studies have demonstrated that reaction time, temperature, and metal salt concentration significantly affect the efficiency of metal incorporation [3]. These parameters are carefully controlled in industrial manufacturing to ensure consistent product quality and minimize the formation of undesired by-products [3].
| Metal Center | Metal Salt Used | Reaction Temperature (°C) | Reaction Time | Typical Yield |
|---|---|---|---|---|
| Zinc | Zinc Chloride | 180-190 | 30-60 minutes | 70-85% |
| Aluminum | Aluminum Chloride | 180-200 | 30-90 minutes | 65-80% |